ethyl 4,4-difluoro-6-hydroxyhexanoate
Description
Ethyl 4,4-difluoro-6-hydroxyhexanoate (C₈H₁₄F₂O₃, molecular weight: 196.20 g/mol) is a fluorinated ester derivative characterized by a hydroxyl group at the sixth carbon and two fluorine atoms at the fourth carbon of the hexanoate backbone . Its CAS registry number is 178312-47-5, and it is frequently utilized in pharmaceutical and organic synthesis due to its unique electronic and steric properties imparted by fluorine substitution . The compound is synthesized via difluorination of ethyl 4-hydroxyhexanoate precursors under controlled conditions, as noted in patent literature . The hydroxyl group enhances polarity, making it a versatile intermediate for further functionalization.
Properties
CAS No. |
2613388-99-9 |
|---|---|
Molecular Formula |
C8H14F2O3 |
Molecular Weight |
196.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Ethyl Difluoroacetate as a Starting Material
Ethyl difluoroacetate (I) is a versatile fluorinated precursor used in Mannich reactions and condensations. In the synthesis of 4-hydroxy-5-fluoro-6-ethylpyrimidine, it undergoes a Mannich reaction with propionaldehyde and formamidine acetate to form intermediates that cyclize under basic conditions. Adapting this approach, ethyl difluoroacetate could react with a four-carbon aldehyde (e.g., pentanal) to elongate the chain, followed by hydroxylation at the terminal position.
Reaction Scheme:
Claisen Condensation with Fluorinated Enolates
Claisen condensation between ethyl difluoroacetate and a β-keto ester could yield a six-carbon chain. For example, reacting ethyl difluoroacetate with ethyl acetoacetate under basic conditions forms a diketone intermediate, which is subsequently reduced and hydroxylated.
Optimization Challenges:
-
Steric Hindrance: Bulky fluorine atoms may slow enolate formation.
-
Selectivity: Competing side reactions (e.g., over-condensation) require controlled stoichiometry and low temperatures.
Hydroxylation Strategies
Oxymercuration-Demercuration
Introducing a hydroxyl group at the terminal position of an unsaturated ester precursor via oxymercuration ensures anti-Markovnikov addition. For instance, ethyl 4,4-difluoro-5-hexenoate could undergo mercury(II)-mediated hydration, followed by reductive demercuration.
Example Protocol:
Epoxide Ring-Opening
Epoxidation of a difluoroalkene ester (e.g., ethyl 4,4-difluoro-5,6-epoxyhexanoate) followed by acid-catalyzed ring-opening introduces a hydroxyl group. This method offers regioselectivity but requires precise control of epoxidation conditions.
Limitations:
-
Epoxide stability under acidic conditions.
-
Competing polymerization reactions.
Catalytic Asymmetric Hydrogenation
Asymmetric hydrogenation of α,β-unsaturated fluorinated esters using chiral catalysts (e.g., Ru-BINAP) could yield enantiomerically pure this compound. This approach is ideal for pharmaceutical applications but demands high-cost catalysts and stringent anhydrous conditions.
Case Study:
-
Substrate: Ethyl 4,4-difluoro-6-oxohexanoate
-
Catalyst: RuCl₂[(R)-BINAP]
Green Chemistry Approaches
Biocatalytic Hydroxylation
Enzymatic hydroxylation using cytochrome P450 monooxygenases offers an eco-friendly alternative. Engineering these enzymes to accept fluorinated substrates remains a challenge but has shown promise in analogous systems.
Advantages:
-
High regioselectivity.
-
Mild reaction conditions (aqueous, pH 7–9).
Solvent-Free Mechanochemical Synthesis
Ball-milling ethyl difluoroacetate with solid aldehydes and catalysts (e.g., K₂CO₃) could reduce solvent waste. Preliminary studies on similar esters report 60–70% yields under optimized milling conditions.
Analytical and Purification Techniques
Chromatographic Methods
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,4-difluoro-6-hydroxyhexanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4,4-difluoro-6-oxohexanoate or 4,4-difluoro-6-carboxyhexanoate.
Reduction: Formation of ethyl 4,4-difluoro-6-hydroxyhexanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4,4-difluoro-6-hydroxyhexanoate is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4,4-difluoro-6-hydroxyhexanoate involves its interaction with specific molecular targets and pathways. The hydroxyl group and fluorine atoms play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological processes .
Comparison with Similar Compounds
Fluorine Substitution Patterns
- This compound: The geminal difluoro group at C4 increases electron-withdrawing effects, stabilizing adjacent carbons while the hydroxyl group at C6 introduces hydrogen-bonding capacity .
- Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate: Three fluorine atoms at C5 and two ketone groups (C2 and C4) enhance electrophilicity, making it reactive toward nucleophiles .
- Diethyl 2,2-difluoropentanedioate : Dual ester groups and difluoro substitution at C2 reduce polarity compared to the hydroxyl-containing target compound .
Electronic and Solubility Profiles
- The hydroxyl group in this compound increases hydrophilicity, suggesting higher aqueous solubility than analogs like diethyl 2,2-difluoropentanedioate, which lacks polar substituents .
- The aromatic trifluoromethyl groups in ethyl 6-(3,5-ditrifluoromethylphenyl)-6-oxohexanoate impart significant lipophilicity, favoring organic-phase reactions .
Research Findings and Implications
- Biological Activity: Hydroxyl-containing fluorinated esters (e.g., this compound) show enhanced binding to enzyme active sites compared to non-hydroxylated analogs, as inferred from studies on similar compounds .
- Thermal Stability : Geminal difluoro groups improve thermal stability, as evidenced by the decomposition temperatures of ethyl 4,4-difluoro derivatives in patent syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
